1,2-Dithiolane

Vue d'ensemble

Description

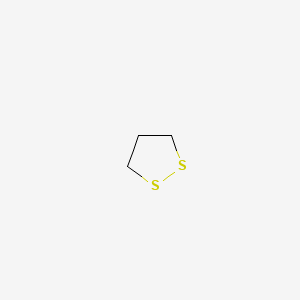

1,2-dithiolane is a dithiolane.

Applications De Recherche Scientifique

Cooperative Self-Assembly and Reversible Cross-Linking

Research by Zhang and Waymouth (2017) demonstrates that 1,2-dithiolane-containing polymers are used in designing responsive and dynamic networks. These polymers exhibit unique behaviors like self-healing and adaptability due to the reversible ring-opening polymerizations of dithiolanes (Zhang & Waymouth, 2017).

Redox Reactions in Biological Systems

Felber et al. (2020) explored the role of 1,2-dithiolanes in redox reactions within biological systems. They found that these compounds are reduced nonspecifically by various thiol reductants, which has implications for the use of 1,2-dithiolanes in chemical biology probes (Felber et al., 2020).

Molecular Electronics

Jang and Goddard (2008) investigated 1,2-dithiolane as an anchor group for attaching molecules to metal electrodes in molecular junction devices. This research highlighted the potential of 1,2-dithiolane in molecular electronics, especially for its adsorption properties on Au surfaces (Jang & Goddard, 2008).

Dynamic Smart Materials

In the study by Zhang et al. (2022), the focus was on the dynamic chemistry of 1,2-dithiolanes as a structural unit in the design of smart materials. They examined how the reversible polymerization mediated by dynamic covalent disulfide bonds allows for materials that can adapt, respond, repair, and recycle (Zhang, Qu, Feringa, & Tian, 2022).

Peptide Chemistry

Morera, Pinnen, and Lucente (2002) synthesized 1,2-dithiolane analogues of leucine for potential use in peptide chemistry. This showcases the integration of 1,2-dithiolane in the synthesis of amino acids, contributing to the development of new compounds in medicinal chemistry (Morera, Pinnen, & Lucente, 2002).

Biocidal Properties in Natural Compounds

Mitchell (2013) discussed the occurrence of 1,2-dithiolane derivatives in nature, notably in asparagus. The review highlighted the biocidal properties of these compounds and their impact on phenomena like the distinctive urine odor after asparagus consumption (Mitchell, 2013).

Antioxidant Properties

Guillonneau et al. (2003) investigated 1,2-dithiolane-based antioxidants, highlighting their importance in cellular defense systems. The study focused on the design and synthesis of lipoic acid analogs, illustrating the potential of 1,2-dithiolane in developing improved antioxidants (Guillonneau et al., 2003).

Propriétés

Numéro CAS |

557-22-2 |

|---|---|

Nom du produit |

1,2-Dithiolane |

Formule moléculaire |

C3H6S2 |

Poids moléculaire |

106.21 g/mol |

Nom IUPAC |

dithiolane |

InChI |

InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2 |

Clé InChI |

MUZIZEZCKKMZRT-UHFFFAOYSA-N |

SMILES |

C1CSSC1 |

SMILES canonique |

C1CSSC1 |

Autres numéros CAS |

557-22-2 |

Synonymes |

1,2-dithiolane |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)